N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine-based derivative with a complex substitution pattern. Its structure includes:
- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4.
- 4-Fluorophenyl group: Attached via a carboxamide linkage at position 5, introducing electron-withdrawing properties.
- Methyl group: At position 1, contributing to steric effects and metabolic stability.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c1-22-17(26)14(16(25)21-13-4-2-12(19)3-5-13)10-20-18(22)28-11-15(24)23-6-8-27-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSJNBIIPQSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,6-dihydropyrimidine
- Functional Groups :
- 4-fluorophenyl moiety
- Morpholine derivative
- Sulfanyl group
- Carboxamide group
This combination of features suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, research indicates that derivatives with similar structures exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32 µg/mL | |
| Compound B | E. coli | 16 µg/mL | |
| N-(4-fluorophenyl)-... | Proteus mirabilis | 8 µg/mL |
The precise mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other known antibacterial agents .
Case Study 1: Efficacy Against Resistant Strains
A study conducted on a series of pyrimidine derivatives demonstrated that certain modifications in the chemical structure led to enhanced activity against multi-drug resistant strains of Staphylococcus aureus. The study noted that compounds with a morpholine ring exhibited superior activity compared to those without .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that the presence of a fluorine atom in the aromatic ring significantly increased antibacterial potency. The study emphasized the importance of electronic and steric factors in determining the efficacy of these compounds against various bacterial strains .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural distinctions between the target compound and analogs from the provided evidence:
Key Observations :
- Core Heterocycles : The target compound uses a pyrimidine core, while analogs in EP 4,374,877 A2 (e.g., Example 1) employ pyrrolopyridazine or diazaspiro systems, which may alter ring strain and π-π stacking interactions .
- Substituent Effects: Morpholine Derivatives: The target compound’s morpholinoethylsulfanyl group contrasts with morpholinylethoxy groups in EP 4,374,877 A2 analogs. Sulfanyl (C–S–C) linkages may offer greater metabolic stability compared to ether (C–O–C) linkages . Amino vs. Carboxamide Linkages: The methoxyphenylaminomethyl group in ’s compound introduces a secondary amine, which may alter hydrogen-bonding capacity compared to the carboxamide in the target compound .
Pharmacological Implications (Inferred)
- Solubility and Bioavailability: The morpholine ring in the target compound likely enhances aqueous solubility, a critical factor for oral absorption.
- Target Binding: The carboxamide group in the target compound may engage in hydrogen bonding with biological targets (e.g., kinases or proteases), similar to the oxadiazole-containing analog in , which also offers hydrogen-bond acceptors . The absence of a methoxy group (cf.
- Metabolic Stability : Sulfanyl linkages (target compound) are less prone to oxidative metabolism than ether linkages (EP 4,374,877 A2 analogs), suggesting longer half-life .
Crystallographic and Conformational Analysis
- Dihedral Angles: In , the pyrimidine derivative exhibits dihedral angles of 12.8°–86.1° between substituents and the core, influencing molecular planarity and packing. The target compound’s morpholinoethylsulfanyl group may introduce similar torsional effects, affecting crystal stability .
- Hydrogen Bonding : Unlike ’s compound, which utilizes C–H⋯O interactions for crystal stabilization, the target compound’s carboxamide and morpholine groups could form stronger N–H⋯O or O–H⋯N bonds, enhancing crystallinity .
Q & A
Q. What are the key synthetic intermediates and reaction steps for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of carboxylic acid derivatives with amines using coupling agents (e.g., DCC or EDC) to form the carboxamide group .
- Sulfanyl linkage : Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor .
- Morpholine integration : Introduction of the morpholin-4-yl group through alkylation or acylation reactions . Characterization methods : NMR (1H/13C) and HPLC are critical for confirming intermediate structures and purity .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- 1H/13C NMR : Identifies proton environments (e.g., fluorophenyl protons at ~7.2–7.4 ppm) and carbonyl groups (C=O at ~165–175 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What role do the morpholine and fluorophenyl groups play in the compound’s reactivity?
- Morpholine : Enhances solubility and modulates electronic effects via its electron-rich oxygen and nitrogen atoms, influencing binding interactions in biological assays .
- 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing the carboxamide group and affecting π-π stacking in target binding .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and predict reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
- Machine learning : Analyzes historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
- Molecular docking : Screens potential biological targets by simulating interactions between the compound’s sulfanyl and carboxamide groups with protein active sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to minimize variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperazine) to isolate structure-activity relationships .
- Meta-analysis : Cross-reference data from peer-reviewed studies (excluding commercial sources like BenchChem) to identify consensus trends .
Q. How do solvent polarity and temperature influence reaction outcomes during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl group formation, while non-polar solvents favor amide coupling .
- Temperature control : Lower temperatures (~0–5°C) minimize side reactions in sensitive steps (e.g., acylation), while higher temperatures (~80–100°C) accelerate ring closure in the dihydropyrimidine core .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data for the dihydropyrimidine core?
- Variable tautomerism : The 6-oxo-1,6-dihydropyrimidine moiety can exhibit keto-enol tautomerism, leading to shifted peaks. Use deuterated DMSO to stabilize the keto form and standardize solvent conditions .
- Impurity interference : Employ preparative HPLC to isolate the pure compound before analysis .
Methodological Tools for Advanced Studies
- Process control : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Reactor design : Microfluidic reactors improve mixing efficiency and heat transfer for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
